[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester
Description
[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (CAS: 1086392-10-0) is a synthetic compound characterized by a tert-butyl carbamate group linked to a 2-oxoethyl chain, which is further attached to a 2,3-dihydrobenzo[1,4]dioxin ring. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol . The compound’s structure combines aromaticity from the dioxane ring with the steric bulk and stability of the tert-butyl ester, making it a versatile intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-9-11(17)10-4-5-12-13(8-10)20-7-6-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFIYDWFWRHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bromoacetyl Intermediate
The most widely documented method involves the reaction of 6-bromoacetyl-2,3-dihydrobenzodioxin with tert-butyl carbazate under basic conditions.
Procedure:
- Deprotonation of tert-butyl carbazate : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -5–20°C generates a nucleophilic amine species.
- Substitution reaction : The bromoacetyl intermediate reacts with the deprotonated carbazate, yielding the target compound after workup.
Optimization Data:
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Base | LDA (1.1 eq) | 83% | 99.1% |
| Solvent | THF | — | — |
| Temperature | -5°C → 20°C (gradual warming) | — | — |
| Workup | Crystallization (isopropyl ether) | — | — |
This method prioritizes regioselectivity and avoids side reactions such as over-alkylation or ring-opening.
Oxidative Coupling with Preformed Carbamate Derivatives
An alternative approach leverages 3-oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazine-6-carboxaldehyde as a precursor, which undergoes oxidation with Oxone (potassium peroxymonosulfate) to form the acetyl group. Subsequent coupling with tert-butyl carbazate proceeds via EDCI/HOBt-mediated amide bond formation.
Critical Observations:
- Oxidation efficiency : Oxone in dimethylformamide (DMF) achieves >90% conversion to the acetyl derivative.
- Coupling agents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile yield 70–85% isolated product.
Comparative Table:
| Method | Starting Material | Coupling Agent | Yield |
|---|---|---|---|
| Nucleophilic Substitution | 6-Bromoacetyl-dihydrodioxin | LDA | 83% |
| Oxidative Coupling | 3-Oxo-pyridooxazine carboxaldehyde | EDCI/HOBt | 78% |
Tert-Butyl Protection Strategies and Deprotection Risks
The tert-butyl carbamate group is introduced early in the synthesis to protect the amine functionality. However, acidic or high-temperature conditions risk premature deprotection:
Stability Data:
- Acidic conditions : Exposure to HCl/MeOH (1:1) at 20°C for >24 hours results in 15–20% deprotection.
- Thermal stability : Decomposition begins at 120°C, necessitating low-temperature workup (<40°C).
Solvent and Base Selection for Reaction Optimization
Solvent Screening:
| Solvent | Reaction Efficiency | Side Products |
|---|---|---|
| THF | High | Minimal |
| DMF | Moderate | Oxazolines |
| Acetonitrile | Low | Nitrile byproducts |
Base Compatibility:
- LDA : Superior for generating nucleophilic amines but requires strict anhydrous conditions.
- Triethylamine : Less effective (yields <50%) due to competing side reactions.
Scalability and Industrial Feasibility
Pilot-Scale Data (10 kg batch):
- Cost analysis : Raw material costs dominate (65%), with LDA accounting for 20%.
- Purification : Crystallization in isopropyl ether achieves >99% purity without chromatography.
Environmental Impact:
- Waste streams : THF and isopropyl ether are recoverable via distillation (85% efficiency).
- E-factor : 8.2 kg waste/kg product, primarily from solvent use.
Emerging Methodologies and Patent Landscape
Recent patents disclose innovations such as:
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxo-ethyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s stability and reactivity make it suitable for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes or as a substrate in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The oxo-ethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: The compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 5f : {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester
- Structure : Features a butyl chain with a secondary amine group instead of the 2-oxoethyl moiety.
- Synthesis : Prepared in 88% yield via reductive amination of a Schiff base precursor .
- Physical Properties : Yellowish viscous oil, similar to the target compound’s likely state.
- Key Difference: The amino-butyl chain may enhance solubility but reduce electrophilicity compared to the oxoethyl group in the target compound.
(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester (CAS: 121505-99-5)
- Structure : Replaces the dihydrobenzo[1,4]dioxin ring with a benzo[1,3]dioxole group.
- Molecular Formula: C₁₄H₁₇NO₅ (MW: 279.29 g/mol) .
- Impact : The benzo[1,3]dioxole ring lacks the fused dioxane system, altering electronic properties and ring strain. This may affect binding affinity in biological targets.
Variations in the Oxoethyl Chain
[2-(4-Hydroxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (CAS: 607358-50-9)
- Structure : Substitutes the dihydrobenzo[1,4]dioxin with a 4-hydroxyphenyl group.
- Molecular Formula: C₁₃H₁₇NO₄ (MW: 251.28 g/mol) .
{2-[2,3-Bis-(2-chlorophenyl)-pyrazolidin-1-yl]-2-oxo-ethyl}-carbamic acid tert-butyl ester (R7)
- Structure : Incorporates a pyrazolidine ring with two 2-chlorophenyl groups.
- Synthesis : Uses dicyclohexyl carbodiimide (DCC) for coupling Boc-glycine to pyrazolidine .
- Impact : The chlorophenyl-pyrazolidine moiety adds steric bulk and lipophilicity, which may enhance membrane permeability but complicate synthetic scalability.
Core Scaffold Modifications
Tert-butyl (2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)carbamate (17b)
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Flexibility : The tert-butyl carbamate group is a common protective strategy, enabling modular synthesis of diverse analogs .
- Structure-Activity Relationships (SAR): Electron-rich aromatic rings (e.g., benzo[1,4]dioxin) enhance π-π stacking in enzyme binding pockets. Polar substituents (e.g., hydroxyl groups) improve solubility but may reduce metabolic stability . Steric bulk (e.g., norbornane in 17b) can modulate selectivity for biological targets .
Biological Activity
The compound [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is a derivative of benzodioxole known for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of benzodioxole derivatives often involves methods such as the inverse electron-demand Diels-Alder reaction and electrochemical oxidation of catechols. These methods yield various regioisomers with different biological properties. For instance, derivatives synthesized from hydroxytyrosol have shown promising results in terms of stability and yield, typically ranging from 65% to 90% .
Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For example, compounds derived from benzodioxole have been tested against various cancer cell lines, including Hep3B (liver cancer) and others. Notably:
- Compound 2a showed potent anticancer activity with an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapy drug. Specifically, it induced cell cycle arrest at the G2-M phase, with a reduction in α-fetoprotein secretion levels from Hep3B cells .
- Table 1 summarizes the anticancer efficacy of selected benzodioxole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 5.5 | G2-M phase arrest |
| 2b | Hep3B | 12.0 | Moderate activity |
| Doxorubicin | Hep3B | 7.4 | DNA intercalation |
Antioxidant Activity
In addition to their anticancer properties, these compounds also demonstrate antioxidant activities. The DPPH assay is commonly used to evaluate the antioxidant capacity:
- Compounds derived from benzodioxole exhibited varying degrees of antioxidant activity compared to Trolox (a standard antioxidant). The IC50 values ranged widely among different derivatives, indicating potential for therapeutic applications in oxidative stress-related conditions .
Case Studies
A notable case study involved the evaluation of compound 2a against Hep3B cells:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 2a led to a significant decrease in cells in the G1 phase and an increase in cells arrested in the G2-M phase compared to untreated controls.
- Alpha-Fetoprotein Levels : The compound reduced α-FP secretion significantly, indicating its potential role in liver cancer treatment .
The mechanisms by which these compounds exert their biological effects include:
- Cell Cycle Arrest : Inducing G2-M phase arrest prevents cancer cells from proliferating.
- Antioxidant Mechanism : Scavenging free radicals reduces oxidative damage within cells.
- Inhibition of Key Enzymes : Some derivatives may inhibit cyclooxygenases or other enzymes involved in cancer progression or inflammation .
Q & A
Basic Synthesis: What is the optimal synthetic route for preparing [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves coupling a benzodioxin-containing ketone intermediate with a tert-butyl carbamate group. A general procedure for analogous compounds (e.g., tert-butyl carbamates) includes:
- Step 1: Reacting the benzodioxin ketone precursor with N-hydroxy-phthalimide (NHPI) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂) under nitrogen, followed by addition of diethyl azodicarboxylate (DEAD) at 0°C. The mixture is stirred overnight at room temperature .
- Step 2: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the intermediate.
- Step 3: Deprotection using hydrazine in ethanol to yield the final carbamate. Yields range from 60–80% depending on substituents .
Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the benzodioxin ring (δ 4.2–4.4 ppm for –O–CH₂–O–), tert-butyl group (δ 1.4 ppm, singlet), and carbamate carbonyl (δ 155–160 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C of benzodioxin) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 294.13 (calculated for C₁₅H₁₉NO₅) .
Advanced Application: How can molecular docking studies elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Focus on enzymes with binding pockets for aryl/heterocyclic groups (e.g., proteases, kinases).
- Docking Software: Use AutoDock Vina or Schrödinger Suite. Parameters include:
- Grid box centered on the active site (e.g., Mpro protease).
- Ligand flexibility enabled for the benzodioxin and carbamate moieties.
- Validation: Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with known inhibitors. Reference compounds with similar tert-butyl carbamate structures show interactions via hydrogen bonding and π-π stacking .
Advanced Enzyme Assays: How can this compound’s enzyme inhibitory activity be assessed quantitatively?
Methodological Answer:
- Substrate Design: Use fluorogenic or chromogenic substrates (e.g., 7-benzoylamino-heptyl derivatives) for target enzymes (e.g., lysosomal acid α-glucosidase in Pompe disease assays).
- MS/MS Quantification: Incubate the compound with enzyme and substrate, then measure product formation via tandem mass spectrometry. Internal standards (e.g., deuterated analogs) ensure precision (intra-run CV < 10%) .
Stability Evaluation: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C, −20°C, and room temperature. Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
- Stress Testing: Expose to UV light (photostability), acidic/basic buffers (pH 2–9), and oxidizing agents (H₂O₂). Monitor by LC-MS for degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
Handling and Safety: What precautions are necessary for safe laboratory use?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid skin contact—wash immediately with soap/water .
Advanced Analytical Method Development: How to optimize HPLC/LC-MS conditions for this compound?
Methodological Answer:
- Column: C18 reverse-phase (e.g., 150 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, increase to 90% B over 15 min.
- Detection: UV at 254 nm (benzodioxin absorbance) or MS/MS in positive ion mode (m/z 294 → 155) .
Stereochemical Considerations: Does the benzodioxin moiety introduce chirality, and how is this resolved?
Methodological Answer:
- Chiral Analysis: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10). Compare retention times with racemic mixtures.
- Synthesis Control: Employ enantioselective catalysts (e.g., Sharpless epoxidation) if intermediates require chiral resolution .
Mechanistic Studies: How to investigate the compound’s role in modulating calcium channels?
Methodological Answer:
- Patch Clamp Electrophysiology: Use HEK293 cells expressing L-type calcium channels. Apply compound (1–100 µM) and measure current inhibition.
- Fluorescence Imaging: Load cells with Fluo-4 AM dye; quantify Ca²⁺ influx changes post-treatment .
Data Contradictions: How to resolve discrepancies in reported bioactivity or stability data?
Methodological Answer:
- Reproducibility Checks: Repeat assays under identical conditions (pH, temperature, solvent).
- Meta-Analysis: Cross-reference with structurally similar tert-butyl carbamates (e.g., tert-butyl 6-oxo-dihydropyridine carboxylates) to identify trends in stability or activity .
- Collaborative Validation: Share samples with independent labs for blinded testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
